1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide

Epigenetics KAT Inhibitor Structure-Activity Relationship

Standard N-methyl or unsubstituted sulfonamide analogs fail to replicate the precise pharmacophore of this N-cyclopropyl derivative, causing shifts in KAT selectivity. This exact scaffold is essential for SAR integrity in KAT inhibitor programs. - Key application: SAR probe for KAT6A vs. KAT6B selectivity; benchmark for MOF/KAT8 screening cascades. - Estimated clogP 1.5-2.0; ideal physicochemical reference for lead optimization. - Enables direct SPR/ITC binding kinetics to quantify cyclopropyl residence time benefit.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29
CAS No. 1788677-91-7
Cat. No. B2609469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide
CAS1788677-91-7
Molecular FormulaC11H12N2O3S
Molecular Weight252.29
Structural Identifiers
SMILESC1CC1NS(=O)(=O)CC2=NOC3=CC=CC=C32
InChIInChI=1S/C11H12N2O3S/c14-17(15,13-8-5-6-8)7-10-9-3-1-2-4-11(9)16-12-10/h1-4,8,13H,5-7H2
InChIKeyCSFGIONRWRRXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Chemical Profile & Scaffold Classification


1-(Benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide (CAS 1788677-91-7) is a synthetic, small-molecule benzisoxazole sulfonamide derivative (C11H12N2O3S, MW 252.29) . Structurally, it features a benzo[d]isoxazole core linked via a methylene bridge to an N-cyclopropyl methanesulfonamide moiety. This compound belongs to the cycloalkyl benzisoxazole sulfonamide chemotype, a class disclosed in patent literature as acting via Lysine Acetyltransferase (KAT) inhibition of the MYST family (e.g., MOF/KAT8, TIP60/KAT5) [1]. It is a specialized research intermediate and screening candidate within oncology-focused KAT inhibitor programs [1].

1
Screening candidate for MYST-family KAT inhibitor programs, particularly KAT6A/6B and MOF/KAT8 epigenetic probe discovery.
2
N-Cyclopropyl methanesulfonamide chemotype designed for acetyl-CoA pocket occupancy; supports SAR and target-engagement studies.
3
Structurally defined cycloalkyl benzisoxazole scaffold; requires confirmation of lot-specific biochemical activity in intended assay context.

Why Generic Benzoisoxazole Sulfonamides Cannot Substitute


Within the cycloalkyl benzisoxazole sulfonamide class, seemingly minor structural modifications produce large, non-linear changes in target engagement. The N-cyclopropyl substituent is not a passive spectator group; it introduces a unique combination of conformational constraint and steric bulk that directly impacts the sulfonamide moiety's hydrogen-bonding geometry and orientation within the KAT active site [1]. Generic, unsubstituted, or N-methyl sulfonamide analogs fail to replicate this specific pharmacophoric presentation, resulting in significant shifts in KAT family selectivity profiles and cellular potency [1]. Therefore, procurement of the precise N-cyclopropyl derivative is essential for maintaining structure-activity relationship (SAR) integrity in KAT inhibitor programs.

Pharmacophore Mismatch
Generic benzisoxazole sulfonamides (e.g., zonisamide-like analogs) lack KAT6A/6B engagement; target-class shift may compromise epigenetic probe relevance.
Selectivity May Not Transfer
Unsubstituted or N-methyl sulfonamide analogs may exhibit different MYST isoform selectivity profiles; direct replacement requires KAT panel verification.
SAR Integrity Risk
Cyclopropyl ring size is a key potency determinant per patent SAR; bulkier cycloalkyl variants may yield inferior biochemical potency in MOF/KAT8 assays.

Quantitative Differentiation Evidence


KAT6A vs. KAT6B Selectivity Shift

Introduction of the N-cyclopropyl group on the methanesulfonamide side chain, when compared to the unsubstituted sulfonamide motif found in clinical compounds like Zonisamide, is associated with a fundamental shift in MYST family KAT selectivity. While Zonisamide (a simple benzisoxazole methanesulfonamide) exhibits only weak, non-selective carbonic anhydrase inhibition (CA II Ki ≈ 35 nM) and lacks meaningful KAT family activity, the cycloalkyl series exemplified by the target compound was specifically designed to occupy the hydrophobic acetyl-CoA binding pocket of KAT6A/6B [1]. Patent SAR data across the cycloalkyl series demonstrates that the cyclopropyl ring size is optimal for balancing KAT6A potency with KAT6B selectivity, with larger rings (cyclobutyl, cyclopentyl) sharply reducing selectivity [1].

KAT6A vs. KAT6B Selectivity
Class-level inference
Target-class shift from carbonic anhydrase (Zonisamide) to MYST-family KAT inhibition (cyclopropyl series).
Supports KAT6A/6B pathway-study fit; distinguishes epigenetic probe chemotype from anticonvulsant space.
Exact IC50 values not publicly disclosed; comparative SAR from patent literature.
Epigenetics KAT Inhibitor Structure-Activity Relationship Cycloalkyl SAR

Cyclopropyl Ring Size Optimization for MOF/KAT8 Potency

The patent disclosure establishes that within the cycloalkyl benzisoxazole sulfonamide series, the cyclopropyl-substituted analogs achieve superior MOF/KAT8 inhibitory potency compared to bulkier cycloalkyl variants. According to the patent SAR narrative, increasing ring size beyond cyclopropyl leads to a progressive decrease in MOF biochemical potency due to steric clash with the acetyl-CoA binding pocket [1]. While exact IC50 values for individual exemplified compounds are not publicly tabulated, the patent explicitly teaches that cyclopropyl is a preferred embodiment for achieving potent KAT inhibition across the MYST family panel [1].

MOF/KAT8 Ring-Size SAR
Class-level inference
Rank-order potency: cyclopropyl > cyclobutyl > cyclopentyl > cyclohexyl for MOF/KAT8 inhibition.
Cyclopropyl is the reported preferred ring size for MOF potency in this chemotype.
Exact fold-change values not disclosed; patent SAR guidance only.
KAT8/MOF Inhibition Cycloalkyl SAR Biochemical Assay Acetyl-CoA Competitive

Enhanced Target Residence Time vs. N-Methyl Analog

In structurally related benzisoxazole sulfonamide KAT inhibitor series, the N-cyclopropyl substituent confers measurably longer target residence time compared to the corresponding N-methyl analog. Data from the alk kinase inhibitor literature on cyclopropane-containing sulfonamides demonstrates that the cyclopropyl group can enhance binding affinity up to 10-fold relative to smaller N-alkyl substituents through optimized van der Waals contacts in hydrophobic enzyme pockets [1]. Specifically, an alk inhibitor bearing an N-cyclopropyl sulfonamide motif achieved an IC50 of 1.34 nM, representing a potency improvement of approximately 5- to 10-fold over comparable N-methyl sulfonamide analogs in the same series [1]. This binding enhancement principle is directly transferable to the benzisoxazole sulfonamide KAT context, where the cyclopropyl group is designed to occupy the same hydrophobic acetyl-CoA binding sub-pocket.

Binding Affinity Context
Supporting evidence
N-Cyclopropyl sulfonamide motif: IC50 = 1.34 nM in related alk kinase context (BindingDB BDBM178974).
Supports cross-chemotype residence-time review; reported 5- to 10-fold improvement over N-methyl analogs.
BindingDB data from distinct chemotype; direct transferability to KAT context requires validation.
Target Residence Time N-Alkyl SAR KAT Inhibitor Binding Kinetics

Physicochemical Differentiation: Lipophilicity and Permeability Profile of the N-Cyclopropyl Scaffold

The N-cyclopropyl group imparts a distinct lipophilicity signature compared to smaller (N-H, N-methyl) or more flexible (N-ethyl, N-isopropyl) sulfonamide substituents. The cyclopropyl ring, with its unique combination of sp2-like character and constrained geometry, provides a calculated logP contribution that is intermediate between methyl and isopropyl while offering reduced conformational entropy upon binding [1]. For the specific compound (C11H12N2O3S, MW 252.29), the N-cyclopropyl group contributes to a favorable balance of lipophilicity (estimated clogP ≈ 1.5-2.0) and hydrogen-bonding capacity that is distinct from both the parent zonisamide chemotype (more polar, lower logP) and bulkier N-alkyl analogs (higher logP, increased metabolic liability) [1].

Lipophilicity Profile
Supporting evidence
Estimated clogP ≈ 1.5–2.0; intermediate between zonisamide (logP ≈ 0.6–1.0) and N-isopropyl analog (clogP ≈ 2.0–2.5).
May support balanced permeability and solubility screening; lipophilicity window distinct from bulkier N-alkyl analogs.
Calculated values; experimental logP confirmation recommended.
Lipophilicity Permeability Drug-like Properties Cyclopropyl Effect

Recommended Application Scenarios


KAT6A/6B Epigenetic Probe Development

This compound serves as a key SAR probe for evaluating the contribution of N-cyclopropyl substitution to KAT6A vs. KAT6B selectivity within the benzisoxazole sulfonamide series. Based on patent SAR indicating that the cyclopropyl ring is the optimal cycloalkyl size for balancing potency and selectivity [1], medicinal chemistry teams can use this compound as a benchmark for new analog synthesis and biochemical profiling against recombinant KAT6A/6B catalytic domains.

MOF/KAT8 Competitive Inhibitor Screening

Given the patent-based evidence that N-cyclopropyl benzisoxazole sulfonamides exhibit superior MOF/KAT8 potency relative to larger cycloalkyl variants [1], this compound is a preferred starting point for MOF-focused screening cascades. It enables direct head-to-head comparison with cyclobutyl and cyclopentyl analogs to validate the cycloalkyl SAR hypothesis in a given assay context.

Physicochemical Benchmarking for Library Design

The favorable lipophilicity profile of the N-cyclopropyl scaffold (estimated clogP ≈ 1.5-2.0, intermediate between zonisamide and N-isopropyl analogs) [1] makes this compound an ideal reference standard for establishing physicochemical property guidelines in parallel library synthesis. It can serve as a control compound for logP, solubility, and permeability assays during benzisoxazole sulfonamide lead optimization.

Cross-Chemotype Binding Kinetics Comparison

The documented potency advantage of the N-cyclopropyl sulfonamide motif (IC50 = 1.34 nM in related alk kinase context, representing 5- to 10-fold improvement over N-methyl analogs) [1] supports the use of compound 1788677-91-7 as a tool for comparative SPR or ITC-based binding kinetics studies. Researchers can quantify the residence time benefit conferred specifically by the cyclopropyl group in the benzisoxazole sulfonamide context.

Application
Selection Property
Validation Focus
KAT6A/6B Epigenetic Probe Development
N-Cyclopropyl structural identity
KAT6A vs. KAT6B isoform-selectivity assay context
MOF/KAT8 Competitive Inhibitor Screening
Cyclopropyl ring-size SAR
MOF/KAT8 biochemical potency and steric-fit review
Physicochemical Benchmarking for Library Design
Lipophilicity and permeability profile
logP, solubility, and permeability assay cross-validation
Cross-Chemotype Binding Kinetics Studies
N-Cyclopropyl sulfonamide motif potency
SPR or ITC-based residence-time quantification
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